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molecular formula C12H17N3O2 B178754 Ethyl 2-(piperazin-1-yl)nicotinate CAS No. 154315-70-5

Ethyl 2-(piperazin-1-yl)nicotinate

Cat. No. B178754
M. Wt: 235.28 g/mol
InChI Key: OYJQNNFWBRLZIU-UHFFFAOYSA-N
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Patent
US06562827B1

Procedure details

10.0 g of ethyl 2-chloronicotinate were reacted with 27.8 g of piperazine in 400 ml of ethanol analogously to Example 18a, 6.9 g (54%) of the product being obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>C(O)C>[N:13]1([C:2]2[N:12]=[CH:11][CH:10]=[CH:9][C:3]=2[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)OCC)C=CC=N1
Name
Quantity
27.8 g
Type
reactant
Smiles
N1CCNCC1
Name
product
Quantity
6.9 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being obtained

Outcomes

Product
Name
Type
Smiles
N1(CCNCC1)C1=C(C(=O)OCC)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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